molecular formula C27H38O4 B1450769 Garcinoic acid CAS No. 91893-83-3

Garcinoic acid

Cat. No. B1450769
CAS RN: 91893-83-3
M. Wt: 426.6 g/mol
InChI Key: QOFWRHWADNWKSU-XRBHEKJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Garcinoic acid is a derivative of vitamin E originally isolated from C. grandiflora . It’s a natural product derived from plant source . Garcinoic acid shows a marked antiproliferative effect on glioma C6 cancer cells .


Molecular Structure Analysis

The empirical formula of Garcinoic acid is C27H38O4 . Its molecular weight is 426.59 .


Physical And Chemical Properties Analysis

Garcinoic acid is a solid substance . It’s stored at a temperature of -20°C . The density is predicted to be 1.055±0.06 g/cm3 .

Scientific Research Applications

Analgesic Effects

Garcinoic acid, found in Garcinia kola, has been shown to have analgesic effects . This means it could potentially be used in the development of pain relief medications.

Anticancer Properties

Research has indicated that Garcinoic acid has anticancer properties . It has been identified as an inhibitor of DNA polymerase β (pol β), a potential anti-cancer target . This suggests that Garcinoic acid could be used in the development of new cancer treatments.

Antidiabetic Activity

Garcinoic acid has also been found to have antidiabetic effects . This suggests potential applications in the treatment and management of diabetes.

Anti-inflammatory Properties

The anti-inflammatory properties of Garcinoic acid could make it useful in the treatment of conditions characterized by inflammation.

Antimalarial Activity

Garcinoic acid has been found to have antimalarial activity . This suggests it could be used in the development of new treatments for malaria.

Antimicrobial Properties

Garcinoic acid has demonstrated antimicrobial properties . This means it could potentially be used in the development of new antimicrobial agents.

Hepatoprotective Effects

Garcinoic acid has been found to have hepatoprotective effects , suggesting potential applications in the treatment of liver diseases.

Neuroprotective Properties

Garcinoic acid has been found to have neuroprotective effects . This suggests it could be used in the development of treatments for neurodegenerative diseases.

Safety And Hazards

Garcinoic acid is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It’s recommended to avoid breathing vapors, mist, dust or gas and ensure adequate ventilation .

properties

IUPAC Name

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFWRHWADNWKSU-XRBHEKJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334845
Record name Garcinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 133556427

CAS RN

91893-83-3
Record name Garcinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91893-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garcinoic acid
Reactant of Route 2
Garcinoic acid
Reactant of Route 3
Garcinoic acid
Reactant of Route 4
Garcinoic acid
Reactant of Route 5
Garcinoic acid
Reactant of Route 6
Garcinoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.